

# Navigating the Isomeric Landscape of C5H11I: A Technical Guide to Iodopentanes

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Compound of Interest						
Compound Name:	1-lodo-2,2-dimethylpropane					
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This technical guide provides a comprehensive overview of the isomers of the chemical formula C5H11I, commonly known as iodopentane. Aimed at researchers, scientists, and drug development professionals, this document details the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, common synonyms, and key physical properties of these compounds. The structural diversity of iodopentanes presents both challenges and opportunities in organic synthesis and medicinal chemistry.

The molecular formula C5H11I represents eight constitutional isomers, each with distinct structural arrangements and, consequently, different physical and chemical properties.[1] These isomers are all classified as monosubstituted halopentanes and arise from the various possible placements of an iodine atom on the carbon skeletons of n-pentane, isopentane (2-methylbutane), and neopentane (2,2-dimethylpropane).[1]

## **Isomers of C5H11I: Nomenclature and Synonyms**

The systematic naming of these isomers is crucial for unambiguous scientific communication. The following is a list of the constitutional isomers of C5H11I, their IUPAC names, and their commonly used synonyms.

- 1-lodopentane: This is a primary, unbranched haloalkane.[1]
  - Synonyms: n-Amyl iodide, Amyl iodide, Pentyl iodide, n-Pentyl iodide.[2][3][4][5][6]



- 2-Iodopentane: A secondary, unbranched haloalkane.[1]
  - Synonyms: (±)-2-lodopentane, s-Amyl iodide, NSC 7902.[7][8][9]
- 3-lodopentane: This is a secondary, unbranched haloalkane.[1]
  - Synonyms: Diethylcarbinyl iodide, y-iodopentane.[10]
- 1-lodo-2-methylbutane: A primary haloalkane on a branched chain.[1] This compound exists as two stereoisomers, (S)-(+)-1-lodo-2-methylbutane and (R)-(-)-1-lodo-2-methylbutane.
  - Synonyms: No common synonyms found.
- 1-lodo-3-methylbutane: This is a primary haloalkane on a branched chain.[1]
  - Synonyms: Isoamyl iodide, Isopentyl iodide, 3-Methyl-1-iodobutane, 3-Methylbutyliodide,
     4-Iodo-2-methylbutane.[11][12][13]
- 2-Iodo-2-methylbutane: A tertiary, branched haloalkane.[1]
  - Synonyms: t-Pentyl iodide, 2-Methyl-2-iodobutane.[13]
- 2-lodo-3-methylbutane: This is a secondary, branched haloalkane.
  - Synonyms: sec-Isoamyl iodide, siamyl iodide.[14]
- 1-lodo-2,2-dimethylpropane: A primary haloalkane on a highly branched chain.
  - Synonyms: Neopentyl iodide.[13]

## **Comparative Physicochemical Data**

The structural variations among the C5H11I isomers lead to differences in their physical properties. The following table summarizes key quantitative data for each isomer, facilitating comparison.



IUPAC Name	CAS Number	Molecular Weight ( g/mol )	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n20/D)
1- Iodopentane	628-17-1	198.05	154-155	1.517	1.495
2- Iodopentane	637-97-8	198.05	Not available	Not available	Not available
3- lodopentane	1809-05-8	198.05	Not available	1.511	Not available
(S)-(+)-1- lodo-2- methylbutane	29394-58-9	198.05	148	1.525	1.497
1-lodo-3- methylbutane	541-28-6	198.05	149	1.497	1.492
2-lodo-2- methylbutane	594-38-7	198.05	124.5	1.4937 (at 20°C)	1.498
2-lodo-3- methylbutane	18295-27-7	198.047	154.22 (estimate)	1.4900	1.4900
1-lodo-2,2- dimethylprop ane	15501-33-4	198.045	Not available	Not available	Not available

## Experimental Protocols Synthesis of 1-lodo-3-methylbutane

A representative experimental protocol for the synthesis of an iodopentane isomer is the preparation of 1-lodo-3-methylbutane.[15]

### Materials:

• 3-Methyl-1-bromobutane (30.2 g, 0.20 mol)



- Sodium iodide (Nal) (44.97 g, 0.30 mol)
- Acetone (500 mL)

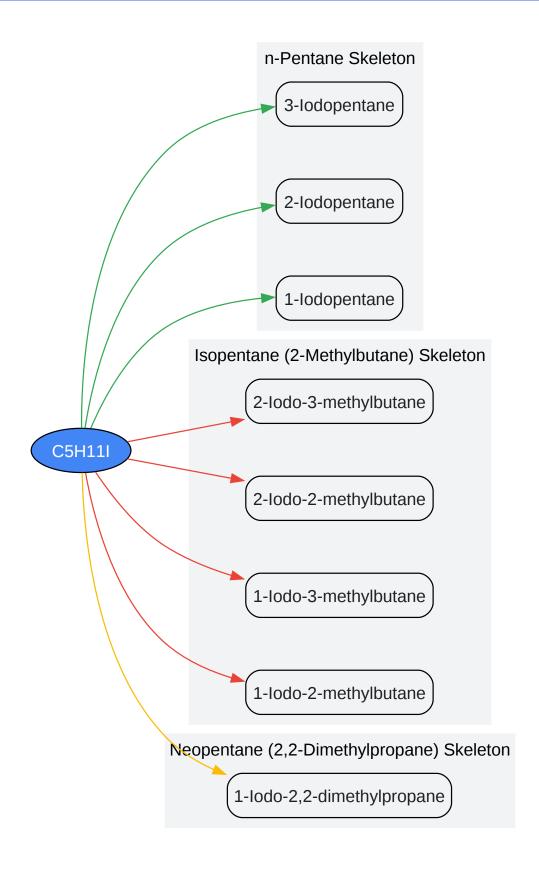
#### Procedure:

- A mixture of sodium iodide and acetone is prepared in a suitable reaction vessel.
- 3-Methyl-1-bromobutane is added dropwise to the mixture.
- The resulting mixture is refluxed overnight.
- After the reaction is complete, the mixture is filtered, and the filter cake is washed with acetone (2 x 50 mL).
- The acetone is removed from the filtrate by evaporation under reduced pressure.
- The crude 1-lodo-3-methylbutane is then purified by distillation under vacuum (b.p. 25 35°C, 15 mmHg) to yield the final product (13.8 g, 35% yield).[15]

## Structural Relationships of C5H11I Isomers

To visualize the structural diversity of the C5H11I isomers, the following diagram illustrates their relationship based on their carbon skeletons.





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Caption: Constitutional isomers of C5H11I based on their carbon backbones.



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